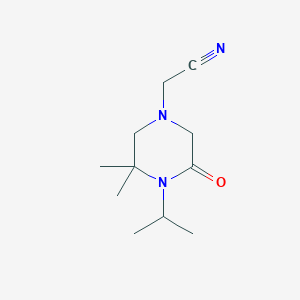
3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide is a chemical compound with the molecular formula C17H23NO2. This compound is also known as LY404039 and is a selective antagonist for the metabotropic glutamate receptor subtype 2/3 (mGluR2/3). It has been found to have potential therapeutic applications in the treatment of various neurological and psychiatric disorders.
Wirkmechanismus
The mechanism of action of 3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide involves its selective antagonism of the mGluR2/3 receptor. This receptor is involved in the regulation of glutamate neurotransmission, which is important for various neurological and psychiatric functions. By blocking this receptor, this compound can modulate glutamate neurotransmission and exert its therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied. It has been found to modulate the release of various neurotransmitters, including glutamate, dopamine, and serotonin. It has also been shown to have anti-inflammatory effects and to modulate the activity of various signaling pathways involved in cell survival and death.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide in lab experiments is its selectivity for the mGluR2/3 receptor. This allows for specific modulation of glutamate neurotransmission and avoids off-target effects. One limitation is that it has a relatively short half-life, which may require frequent dosing in experiments.
Zukünftige Richtungen
There are several potential future directions for research on 3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide. One direction is to further investigate its neuroprotective effects in animal models of neurological disorders. Another direction is to explore its potential therapeutic applications in psychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to understand the long-term effects and safety of this compound.
Synthesemethoden
The synthesis of 3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide involves a series of chemical reactions. The first step involves the reaction of 3-oxa-8-azabicyclo[3.2.1]octane with methyl isocyanate to form 3-methyl-N-(oxan-3-yl)azetidine-1-carboxamide. This intermediate is then reacted with phenyl isocyanate to form the final product, this compound.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, and traumatic brain injury. It has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety.
Eigenschaften
IUPAC Name |
3-methyl-N-(oxan-3-yl)-2-phenylazetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2/c1-12-10-18(15(12)13-6-3-2-4-7-13)16(19)17-14-8-5-9-20-11-14/h2-4,6-7,12,14-15H,5,8-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGUIKHQMGHKFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C1C2=CC=CC=C2)C(=O)NC3CCCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Imidazo[1,2-a]pyrazin-8-yl-(2-propan-2-ylthiomorpholin-4-yl)methanone](/img/structure/B7586449.png)
![3,4-difluoro-N-[(4-hydroxythian-4-yl)methyl]benzamide](/img/structure/B7586453.png)



![3-[[4-[(4-Fluorophenyl)methyl]piperazin-1-yl]sulfonylmethyl]-1,2-oxazole](/img/structure/B7586485.png)

![1-[2-[1-(4-Fluorophenyl)pyrazol-3-yl]ethyl]-3-(1-methyl-2-oxopyrrolidin-3-yl)urea](/img/structure/B7586509.png)
![N-[(4-hydroxythian-4-yl)methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7586512.png)
![3-chloro-N-[(4-hydroxythian-4-yl)methyl]-4-methylbenzamide](/img/structure/B7586515.png)
![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)



